8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one, also known by its chemical identifier 4-iodo-2,8-bis(trifluoromethyl)quinoline, is a compound that has garnered attention in the field of organic chemistry due to its unique structural characteristics and potential applications. The compound is classified as a halogenated quinoline derivative, which is significant in medicinal chemistry and material science.
8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one falls under the category of heterocyclic compounds, specifically quinolines. These compounds are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of halogen atoms, particularly iodine and trifluoromethyl groups, contributes to its classification as a specialized derivative with potential pharmaceutical applications.
The synthesis of 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one can be achieved through several methods. One notable approach involves a one-pot synthesis process where a haloquinoline is condensed with an alpha-picolyl derivative in the presence of a solvent, base, and phase transfer catalyst. This method allows for efficient production of the compound while minimizing the need for extensive purification steps .
The molecular structure of 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one features a quinoline ring system with an iodine atom at position 4 and a trifluoromethyl group at position 8. The molecular formula is , with a molecular weight of approximately 391.05 g/mol .
Key structural data includes:
8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one participates in various chemical reactions typical of halogenated quinolines. These include nucleophilic substitutions where the iodine atom can be replaced by other nucleophiles under suitable conditions.
The trifluoromethyl group enhances electrophilicity, making the compound reactive towards nucleophiles such as amines or alcohols. This reactivity opens pathways for further functionalization, which is valuable in synthetic organic chemistry.
The mechanism of action for compounds like 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group can influence binding affinity and specificity towards biological molecules.
Research indicates that derivatives of quinoline compounds exhibit various pharmacological activities, including antimicrobial and anticancer properties. The specific mechanisms are often related to their ability to interfere with cellular processes or inhibit target enzymes .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, similar quinoline derivatives typically exhibit moderate volatility and solubility in organic solvents.
Key chemical properties include:
8-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one has potential applications in:
The medicinal chemistry of quinolin-2(1H)-ones traces to early investigations into endochin (3-heptyl-4(1H)-quinolone), a natural compound identified in the 1940s with potent antimalarial activity against Plasmodium cathemerium in avian models. Despite its promising in vivo efficacy in birds, endochin exhibited clinical failure in humans due to extensive hepatic metabolism via O-demethylation and side-chain hydroxylation [1] . This metabolic vulnerability catalyzed research into stabilized analogs, leading to the discovery that halogenation at the C6/C8 positions significantly enhanced both metabolic stability and potency. Systematic optimization in the 2000–2010s yielded ELQ (Endochin-Like Quinolone) prototypes, including ELQ-233 (6-chloro-7-methoxy-4(1H)-quinolone-3-diarylether), which demonstrated nanomolar IC50 values against multidrug-resistant Plasmodium falciparum strains through inhibition of the cytochrome bc1 complex [1].
The structural evolution continued with strategic incorporation of trifluoromethyl groups, inspired by antimalarial agents like mefloquine and tafenoquine. The trifluoromethyl group’s strong electron-withdrawing properties and lipophilic character (π-hydrophobicity ≈ 0.88) improved membrane permeability while conferring resistance to oxidative metabolism [7]. Concurrently, iodination emerged as a critical strategy: the C8-iodo substituent in quinolones enabled site-specific cross-coupling reactions for late-stage diversification while enhancing target affinity through halogen bonding with parasitic enzymes. Modern synthetic routes, such as the iodination of 4-(trifluoromethyl)quinolin-2(1H)-ones using I2/KI systems, now facilitate efficient access to these pharmacophores [2] [6].
Table 1: Key Historical Milestones in Quinolin-2(1H)-one Drug Development | Year Range | Prototype Compounds | Structural Features | Therapeutic Advancements |
---|---|---|---|---|
1940–1960 | Endochin | 3-n-Heptyl, 7-OMe, unsubstituted C8 | Avian antimalarial efficacy; human metabolic instability | |
1980–2000 | Early fluoroquinolones | C6-F, C7-piperazinyl | Broad-spectrum antibiotics; limited antiparasitic activity | |
2005–2015 | ELQ-233 | C6-Cl, C7-OMe, C3-diarylether | Nanomolar activity vs. multidrug-resistant P. falciparum | |
2015–Present | 8-Iodo-4-(trifluoromethyl) variants | C8-I, C4-CF3, C3-hetarylethers | Dual-stage antimalarial and antimicrobial activity |
Halogen atoms—particularly iodine—serve multifaceted roles in optimizing quinolin-2(1H)-one pharmacology. The C8-iodo substituent acts as a strategic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid generation of analog libraries without reconstructing the core scaffold [6]. Iodine’s polarizability fosters halogen bonding interactions with biomolecular targets, notably forming orthogonal bonds with carbonyl groups in the P. falciparum cytochrome bc1 complex (bond strength: 3–6 kcal/mol) [1]. This enhances binding affinity and selectivity versus human enzymes. Additionally, the heavy atom effect of iodine improves crystallographic tractability for target co-crystallization studies.
The trifluoromethyl group at C4 delivers profound electronic and steric influences:
Synthetic methodologies for introducing these groups have evolved substantially. The trifluoromethyl group is typically installed early via:
Table 2: Comparative Effects of Substituents on Quinolin-2(1H)-one Properties | Substituent | Electronic Effect (σ) | Lipophilicity (π) | Synthetic Accessibility | Key Biological Influences |
---|---|---|---|---|---|
C8-Iodo | +0.18 (moderate +R) | +1.12 | Moderate (requires EAS) | Halogen bonding; cross-coupling handle | |
C4-Trifluoromethyl | +0.43 (strong -I) | +0.88 | Low to moderate | Metabolic stability; carbonyl polarization | |
C8-Fluoro | +0.06 (weak +R) | +0.14 | High | Passive membrane diffusion; 19F NMR probe | |
C4-Methyl | -0.17 (moderate +I) | +0.56 | High | Increased metabolism; reduced potency |
The strategic positioning of iodine at C8 significantly enhances bioactivity against resistant pathogens through multiple mechanisms. In antimalarial applications, 8-iodo-4-(trifluoromethyl)quinolin-2(1H)-one derivatives inhibit the cytochrome bc1 complex at the ubiquinol oxidation site (Qo), with iodine forming a halogen bond with Glu272 of the P. falciparum cytochrome b. This interaction displaces ubiquinone, halting mitochondrial electron transport and collapsing the proton gradient essential for ATP synthesis [1] [7]. Crucially, the iodine’s steric bulk prevents resistance mutations (e.g., M133I, L144V) that diminish binding of non-halogenated quinolones.
Against microbial pathogens, the 8-iodo substituent enhances activity through:
Biological evaluations reveal pronounced structure-activity relationships:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6